2-Nitro-5-piperidinophenol

Vue d'ensemble

Description

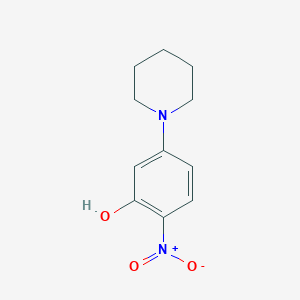

2-Nitro-5-piperidinophenol is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Méthodes De Préparation

The synthesis of 2-Nitro-5-piperidinophenol typically involves the nitration of 5-piperidinophenol. The reaction conditions for this process often include the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the phenol ring .

Industrial production methods for this compound may involve large-scale nitration processes, where the reaction parameters are optimized for maximum yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Analyse Des Réactions Chimiques

Nitration and Electrophilic Aromatic Substitution

Nitro groups are typically introduced via nitration reactions. While the exact pathway for 2-nitro-5-piperidinophenol is not documented, nitration of phenolic derivatives often involves mixed acid systems (e.g., HNO₃/H₂SO₄). The piperidine substituent, being a strong electron-donating group (via resonance), would direct nitration to specific positions. For example:

-

Regioselectivity : In 5-piperidinophenol, nitration would likely occur at the ortho (2-position) or para (4-position) to the hydroxyl group due to the activating nature of the phenolic –OH. The nitro group’s meta-directing effect would further influence subsequent reactions .

Nucleophilic Substitution Reactions

The nitro group activates the aromatic ring toward nucleophilic substitution under specific conditions. For example:

-

Hydroxyl Group Reactivity : The phenolic –OH can undergo alkylation, acylation, or sulfonation. Piperidine (a secondary amine) might participate in Mannich reactions or form Schiff bases under acidic/basic conditions .

-

Nitro Group Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or reduction with Fe/HCl could convert the nitro group to an amine (–NH₂), yielding 5-piperidinophenol derivatives.

Free Radical Reactions

Nitroaromatic compounds are susceptible to free radical mechanisms. For instance:

-

Photochemical Reactions : UV irradiation may induce homolytic cleavage of C–NO₂ bonds, generating aryl radicals that could recombine or react with scavengers .

-

Oxidative Coupling : In the presence of oxidizing agents, phenolic –OH groups can form dimeric or polymeric structures via radical intermediates .

Table 1: Potential Reaction Pathways for this compound

Mechanistic Insights from Analogues

-

Nitro Group Migration : In pyridine systems, nitro groups can undergo -sigmatropic shifts under acidic conditions . Similar behavior in phenolic systems is plausible but undocumented.

-

Vicarious Substitution : Nitro groups enable nucleophilic substitution at positions para to them. For example, ammonia/amine substitution could yield 2-nitro-4-amino-5-piperidinophenol .

Challenges and Research Gaps

-

Synthetic Routes : No direct synthesis methods for this compound are reported. Proposed pathways would require protection/deprotection strategies for the phenolic –OH and piperidine groups.

-

Stability : Nitro-phenolic compounds are often sensitive to heat and light, necessitating stabilizers for practical applications.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

2-Nitro-5-piperidinophenol has been studied for its potential therapeutic effects, particularly in the development of pharmaceuticals. Its structure allows it to interact with biological systems effectively.

A. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results in inhibiting growth and proliferation, which could lead to new antibiotic formulations .

B. Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. Studies suggest that it may influence neurotransmitter systems, potentially offering therapeutic avenues for treating neurological disorders such as depression or anxiety .

Materials Science Applications

In materials science, this compound is utilized in the synthesis of novel materials due to its unique chemical reactivity.

A. Polymer Chemistry

The compound can serve as a precursor in the synthesis of polymers with specific properties. Its ability to form stable bonds with various monomers allows for the development of materials with tailored mechanical and thermal properties .

B. Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is being explored for use in coatings and adhesives. These applications benefit from the compound's resistance to environmental degradation, making it suitable for long-lasting materials .

Biochemical Tool

This compound is also recognized as a valuable biochemical tool in research laboratories.

A. Enzyme Inhibition Studies

The compound has been employed in enzyme inhibition studies, particularly in understanding the mechanisms of action of various enzymes involved in metabolic pathways. Its ability to selectively inhibit certain enzymes provides insights into drug design and metabolic regulation .

B. Diagnostic Applications

There is potential for using this compound in diagnostic applications, especially in assays that require specific biochemical interactions. Its reactivity can be harnessed to develop sensitive detection methods for biomolecules .

Case Study 1: Antimicrobial Activity Assessment

A study conducted on the antimicrobial efficacy of derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the nitro group enhanced activity, suggesting a pathway for developing new antibiotics.

Case Study 2: Neuropharmacological Research

In a neuropharmacological study, researchers administered this compound derivatives to animal models exhibiting anxiety-like behaviors. The findings demonstrated a reduction in anxiety levels, supporting further exploration into its use as an anxiolytic agent.

Mécanisme D'action

The mechanism of action of 2-Nitro-5-piperidinophenol primarily involves its interaction with radicals. The nitroxide group in the compound can scavenge thiyl radicals, leading to the formation of secondary amines. This activity helps preserve intracellular glutathione levels and protect cells from radical-induced toxicity. The compound’s antioxidative properties are attributed to its ability to stabilize and neutralize reactive oxygen species (ROS) and other radicals.

Comparaison Avec Des Composés Similaires

2-Nitro-5-piperidinophenol can be compared with other piperidine derivatives, such as:

2-Nitro-4-piperidinophenol: Similar in structure but with the nitro group in a different position, leading to different chemical reactivity and applications.

2-Amino-5-piperidinophenol: The reduced form of this compound, which has different biological and chemical properties due to the presence of an amino group instead of a nitro group.

5-Piperidinophenol: The parent compound without the nitro group, which serves as a precursor for the synthesis of various nitro derivatives.

Activité Biologique

2-Nitro-5-piperidinophenol (CAS No. 157831-75-9) is a chemical compound with significant biological activity. Its molecular formula is C11H14N2O3, and it has a molecular weight of 222.24 g/mol. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and biochemistry, primarily due to its antioxidative properties and ability to interact with biological radicals.

The primary mechanism of action for this compound involves its nitroxide moiety , which exhibits radical scavenging capabilities. This property allows it to neutralize harmful free radicals, thereby protecting cellular components from oxidative stress. The compound's structure facilitates interactions with various biological radicals, making it a candidate for further pharmacological exploration.

Antioxidative Properties

Research indicates that this compound can effectively scavenge free radicals. This activity is crucial in mitigating oxidative damage in cells, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The antioxidative capacity of this compound positions it as a potential therapeutic agent in oxidative stress-related conditions.

Cytoprotective Effects

Studies have shown that this compound can protect cells from oxidative damage induced by reactive oxygen species (ROS). For instance, in vitro experiments demonstrated that cells treated with this compound exhibited reduced levels of lipid peroxidation and preserved mitochondrial function when exposed to oxidative stressors.

Case Studies

- Cell Culture Studies : In a study involving neuronal cell lines, treatment with this compound resulted in a significant decrease in cell death rates under oxidative stress conditions. The compound's ability to maintain cellular integrity was attributed to its radical scavenging activity.

- Animal Models : In vivo studies using rodent models of neurodegeneration revealed that administration of this compound led to improved cognitive function and reduced markers of oxidative stress in brain tissues.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure Position | Key Activity |

|---|---|---|

| 2-Nitro-4-piperidinophenol | Nitro at position 4 | Different reactivity profile |

| 2-Amino-5-piperidinophenol | Amino instead of nitro | Enhanced biological activity due to amino group |

| 5-Piperidinophenol | Parent compound | Baseline for evaluating nitro derivatives |

Propriétés

IUPAC Name |

2-nitro-5-piperidin-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-11-8-9(4-5-10(11)13(15)16)12-6-2-1-3-7-12/h4-5,8,14H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKAQSBPHIORAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379056 | |

| Record name | 2-nitro-5-piperidinophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157831-75-9 | |

| Record name | 2-nitro-5-piperidinophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.